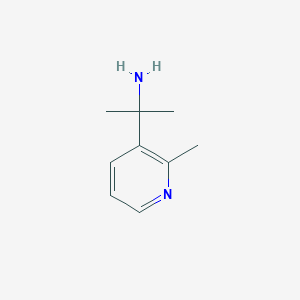
2-(2-Methylpyridin-3-YL)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyridin-3-YL)propan-2-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-3-YL)propan-2-amine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves the use of Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the continuous flow synthesis method mentioned above could be adapted for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyridin-3-YL)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure high yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Methylpyridin-3-YL)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyridin-3-YL)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets are not well-defined, but it is believed to exert its effects through binding to specific sites on these molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-3-YL)propan-2-amine
- 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine
- 2-(pyridin-3-yl)propan-2-amine
Uniqueness
2-(2-Methylpyridin-3-YL)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-methylpyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-7-8(9(2,3)10)5-4-6-11-7/h4-6H,10H2,1-3H3 |
InChI Key |
JAWXSTCSIBTZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















